Structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid
Structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid
An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid, a biphenyl carboxylic acid of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods, offering a logical and self-validating workflow that integrates synthesis with advanced spectroscopic and analytical techniques. Each step is rationalized from an expert perspective, ensuring that the resulting structural assignment is unambiguous and robust. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous framework for molecular characterization.
Introduction and Rationale
The structural confirmation of novel or synthesized molecules is the bedrock of chemical research and development. The target molecule, 2-(4-Fluoro-3-methylphenyl)benzoic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), including the "Sartan" class of angiotensin II receptor antagonists.[1][2] The precise arrangement of its substituents—a carboxylic acid group ortho to the biphenyl linkage, and fluoro and methyl groups on the second aromatic ring—critically dictates its chemical properties, reactivity, and biological activity.
Therefore, a superficial analysis is insufficient. This guide details an integrated strategy, combining several orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the molecular formula, connectivity, functional groups, and spatial arrangement of the atoms. We will proceed from synthesis to a full spectroscopic characterization, including Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Vis spectroscopy, and concluding with the gold standard of X-ray crystallography.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to construct the C-C bond between the two phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high yields and tolerance of a wide range of functional groups.[3] The strategy involves coupling (4-Fluoro-3-methylphenyl)boronic acid with a halo-benzoic acid derivative.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 2-bromobenzoic acid (1.0 eq), (4-Fluoro-3-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq) in a 3:1 mixture of 1,4-dioxane and deionized water.
-
Catalyst Addition: Degas the solution by bubbling nitrogen through it for 20 minutes. Subsequently, add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the mixture to a pH of ~2 with 2M HCl. The product will precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-(4-Fluoro-3-methylphenyl)benzoic acid as a white crystalline solid.
Caption: Suzuki-Miyaura synthesis workflow.
Molecular Formula and Mass Verification
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the synthesized compound and, with high resolution, its exact elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS (e.g., using a Q-TOF analyzer) is indispensable for confirming the molecular formula. It distinguishes the target compound from isomers or other potential byproducts by measuring the mass-to-charge ratio (m/z) to several decimal places.
-
Expected Molecular Formula: C₁₄H₁₁FO₂
-
Calculated Monoisotopic Mass: 230.0743 g/mol
An observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the elemental formula.
Fragmentation Pattern Analysis (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides structural information through characteristic fragmentation patterns. The molecular ion peak ([M]⁺) should be observed at m/z = 230. The fragmentation helps to confirm the presence of key structural units.
| m/z Value | Proposed Fragment Ion | Structural Rationale |
| 230 | [C₁₄H₁₁FO₂]⁺ | Molecular Ion ([M]⁺) |
| 213 | [C₁₄H₁₀FO]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid |
| 185 | [C₁₃H₁₀FO]⁺ | Loss of a carboxyl group (•COOH) or sequential loss of H₂O and CO |
| 184 | [C₁₃H₉F]⁺ | Loss of formic acid (HCOOH) |
| 109 | [C₇H₆F]⁺ | Fragment corresponding to the fluoromethylphenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
HRMS (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Acquire the spectrum in both positive and negative ion modes. The [M+H]⁺ (m/z 231.0821) or [M-H]⁻ (m/z 229.0665) ions are typically observed.
-
EI-MS: For fragmentation analysis, introduce the sample via a direct insertion probe or GC inlet into an EI source. Set the electron energy to a standard 70 eV.
Definitive Connectivity via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous assignment.
¹H NMR Spectroscopy
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | broad singlet | 1H | COOH | Acidic proton, chemical shift is concentration-dependent. |
| ~7.9-8.1 | doublet of doublets | 1H | H-6' | Ortho to the carboxylic acid, deshielded. |
| ~7.3-7.6 | multiplet | 3H | H-3', H-4', H-5' | Protons on the benzoic acid ring. |
| ~7.1-7.3 | multiplet | 2H | H-2, H-6 | Protons on the fluoromethylphenyl ring. |
| ~7.0-7.1 | triplet | 1H | H-5 | Proton ortho to fluorine, split by fluorine and H-6. |
| ~2.2 | singlet | 3H | -CH₃ | Methyl group protons. |
¹³C NMR Spectroscopy
Carbon NMR indicates the number of unique carbon environments. The presence of fluorine introduces characteristic C-F coupling constants (JCF).
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carboxylic acid carbonyl carbon. |
| ~158-162 (d, ¹JCF ≈ 245 Hz) | C-4 | Carbon directly attached to fluorine, large one-bond coupling. |
| ~140-145 | C-1', C-2' | Quaternary carbons at the biphenyl linkage. |
| ~130-135 (d, ²JCF ≈ 15 Hz) | C-3 | Carbon bearing the methyl group, two-bond coupling to F. |
| ~125-132 | Aromatic CH | Multiple signals from the benzoic acid ring. |
| ~115-120 (d, ²JCF ≈ 20 Hz) | C-5 | Carbon ortho to fluorine, two-bond coupling. |
| ~15-20 | -CH₃ | Methyl carbon. |
¹⁹F NMR Spectroscopy
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[4] Its chemical shift is very sensitive to the local electronic environment.[5]
-
Predicted Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃).
-
Coupling: This signal will be split into a multiplet due to coupling with neighboring aromatic protons (H-5 and H-3).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not provided by the solvent manufacturer.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments: Perform standard 1D acquisitions for ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F. For full assignment, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are highly recommended.
Caption: A comprehensive NMR analysis workflow.
Functional Group Identification
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum is dominated by characteristic absorptions from the carboxylic acid group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (H-bonded dimer)[7] |
| ~1700 | C=O stretch | Conjugated Carboxylic Acid[8] |
| ~1600, ~1450 | C=C stretch | Aromatic Rings |
| ~1250-1300 | C-O stretch | Carboxylic Acid |
| ~1100-1200 | C-F stretch | Aryl-Fluoride |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The biphenyl system constitutes a significant chromophore.
-
Expected Absorption: An intense absorption band (λ_max) is expected in the range of 210-280 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.[9][10] The exact position depends on the solvent and the dihedral angle between the rings.
Unambiguous 3D Structure via X-ray Crystallography
While the combination of MS and NMR provides the molecular constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by mapping the precise 3D coordinates of each atom in the crystalline state.[11][12]
Key Structural Insights from Crystallography:
-
Connectivity Confirmation: Provides absolute validation of the atomic connectivity determined by NMR.
-
Bond Lengths and Angles: Confirms expected bond lengths (e.g., C-F, C=O, C-O) and angles.
-
Dihedral Angle: Crucially, it will reveal the dihedral (twist) angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents (the carboxylic acid on one ring and the hydrogen/linkage on the other), this angle is expected to be significantly non-zero (likely 40-60°), which impacts the degree of π-conjugation between the rings.[13]
-
Intermolecular Interactions: Shows how molecules pack in the solid state, often revealing hydrogen-bonding dimers between the carboxylic acid groups of two adjacent molecules.[13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final, detailed molecular structure.
Integrated Conclusion
The structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid is achieved through a systematic and integrated analytical workflow. The process begins with a logical synthesis, followed by HRMS to confirm the elemental formula (C₁₄H₁₁FO₂). A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) unambiguously establishes the atomic connectivity and substitution pattern. FTIR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system. Finally, single-crystal X-ray crystallography provides the definitive 3D structure, confirming all prior findings and revealing crucial conformational details such as the inter-ring dihedral angle. This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides an authoritative structural assignment.
Caption: Integrated workflow for structure elucidation.
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